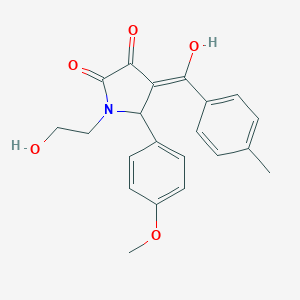
3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one, also known as HET0016, is a compound that has been extensively studied for its potential therapeutic applications. HET0016 is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, an important signaling molecule involved in several physiological and pathological processes.
Mecanismo De Acción
3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a selective inhibitor of 20-HETE synthesis, which is an important signaling molecule involved in several physiological and pathological processes. 20-HETE is synthesized from arachidonic acid by the action of cytochrome P450 enzymes. 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the enzyme CYP4A11, which is responsible for the synthesis of 20-HETE. By inhibiting 20-HETE synthesis, 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one modulates several downstream signaling pathways involved in blood pressure regulation, cancer progression, and ischemic stroke.
Biochemical and physiological effects:
3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several biochemical and physiological effects depending on the disease model and the target tissue. In hypertension, 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one reduces blood pressure by inhibiting 20-HETE synthesis and improving endothelial function. In cancer, 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one inhibits tumor growth and metastasis by targeting the tumor microenvironment and modulating several signaling pathways involved in angiogenesis, invasion, and metastasis. In ischemic stroke, 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one reduces brain damage and improves neurological function by reducing inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages and limitations for lab experiments depending on the research question and the experimental setup. One advantage is that 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a selective inhibitor of 20-HETE synthesis, which allows for the specific modulation of 20-HETE signaling pathways. Another advantage is that 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied in several disease models, which provides a wealth of information on its potential therapeutic applications. One limitation is that 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one can have off-target effects on other cytochrome P450 enzymes, which can complicate the interpretation of the results. Another limitation is that 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one can have dose-dependent effects, which requires careful optimization of the experimental conditions.
Direcciones Futuras
There are several future directions for the study of 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one and its potential therapeutic applications. One direction is to investigate the role of 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one in other diseases where 20-HETE signaling is involved, such as renal and pulmonary diseases. Another direction is to develop more potent and selective inhibitors of 20-HETE synthesis with improved pharmacokinetic properties. Another direction is to investigate the combination of 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one with other therapies to enhance its therapeutic efficacy. Overall, the study of 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has the potential to provide novel insights into the role of 20-HETE signaling in several diseases and to develop new therapeutic strategies for these diseases.
Métodos De Síntesis
3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several chemical reactions including esterification, amidation, and cyclization. The purity and yield of the final product can be optimized by careful purification and characterization techniques.
Aplicaciones Científicas De Investigación
3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in several diseases including hypertension, cancer, and ischemic stroke. The compound has been shown to reduce blood pressure in animal models of hypertension by inhibiting 20-HETE synthesis. In cancer, 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit tumor growth and metastasis by targeting the tumor microenvironment. In ischemic stroke, 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce brain damage and improve neurological function by reducing inflammation and oxidative stress.
Propiedades
Fórmula molecular |
C21H21NO5 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
(4Z)-1-(2-hydroxyethyl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H21NO5/c1-13-3-5-15(6-4-13)19(24)17-18(14-7-9-16(27-2)10-8-14)22(11-12-23)21(26)20(17)25/h3-10,18,23-24H,11-12H2,1-2H3/b19-17- |
Clave InChI |
GMRWMOQWGYXZNW-ZPHPHTNESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)OC)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)OC)O |
SMILES canónico |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]-N-(4-fluorophenyl)propanamide](/img/structure/B246995.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea](/img/structure/B246998.png)
![3,7-dimethyl-N-(4-morpholinyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B246999.png)
![N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247001.png)
![6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B247003.png)
![1-[1-(3-Methylcyclohexyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247005.png)

![2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B247007.png)
![2-{4-[1-(4-Fluorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B247009.png)
![4-Bromo-2-{[4-(2,6-dimethyl-4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247010.png)
![4-[1-(2-Bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247011.png)
![2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247014.png)
![2-[1-(2-Ethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247016.png)
amino]propanamide](/img/structure/B247018.png)